Cas no 106840-38-4 (N-methyl-1-(2-nitrophenyl)methanesulfonamide)

N-methyl-1-(2-nitrophenyl)methanesulfonamide is a sulfonamide derivative characterized by its nitro-substituted phenyl ring and N-methyl functional group. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of more complex molecules, particularly in pharmaceutical and agrochemical research. The presence of the sulfonamide moiety offers reactivity for further functionalization, while the nitro group provides opportunities for reduction or substitution reactions. Its well-defined structure and stability under standard conditions make it suitable for controlled synthetic applications. The compound is typically handled under inert conditions to preserve its integrity, and its purity is critical for reproducible results in downstream processes.
N-methyl-1-(2-nitrophenyl)methanesulfonamide structure
106840-38-4 structure
Product Name:N-methyl-1-(2-nitrophenyl)methanesulfonamide
CAS No:106840-38-4
MF:C8H10N2O4S
MW:230.241000652313
CID:5281176
Update Time:2025-10-31

N-methyl-1-(2-nitrophenyl)methanesulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-methyl-1-(2-nitrophenyl)methanesulfonamide
    • N-Methyl-2-nitrobenzenemethanesulfonamide
    • Benzenemethanesulfonamide, N-methyl-2-nitro-
    • Inchi: 1S/C8H10N2O4S/c1-9-15(13,14)6-7-4-2-3-5-8(7)10(11)12/h2-5,9H,6H2,1H3
    • InChI Key: CYIBIBZRCYTBMN-UHFFFAOYSA-N
    • SMILES: S(CC1C=CC=CC=1[N+](=O)[O-])(NC)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 317
  • XLogP3: 1
  • Topological Polar Surface Area: 100

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N-methyl-1-(2-nitrophenyl)methanesulfonamide Related Literature

Additional information on N-methyl-1-(2-nitrophenyl)methanesulfonamide

N-Methyl-1-(2-Nitrophenyl)methanesulfonamide (CAS No. 106840-38-4): An Overview of Its Structure, Properties, and Applications in Medicinal Chemistry

N-Methyl-1-(2-nitrophenyl)methanesulfonamide (CAS No. 106840-38-4) is a versatile compound with significant potential in the field of medicinal chemistry. This compound, also known as 2-nitrobenzyl N-methyl sulfonamide, has garnered attention due to its unique chemical structure and diverse biological activities. In this comprehensive overview, we will delve into the structural characteristics, physical and chemical properties, and the latest research findings related to this compound.

Chemical Structure and Synthesis

The molecular formula of N-methyl-1-(2-nitrophenyl)methanesulfonamide is C9H10N2O4S, with a molecular weight of 234.25 g/mol. The compound features a nitro group (-NO2) attached to a benzene ring, a sulfonamide group (-SO2NH-), and a methyl group (-CH3). The presence of these functional groups imparts unique chemical properties to the molecule, making it an interesting candidate for various applications in medicinal chemistry.

The synthesis of N-methyl-1-(2-nitrophenyl)methanesulfonamide typically involves the reaction of 2-nitrobenzyl chloride with N-methyl sulfonamide in the presence of a base such as triethylamine. This reaction is carried out under controlled conditions to ensure high yield and purity of the final product. Recent advancements in synthetic methods have focused on improving the efficiency and selectivity of this process, leading to more cost-effective and environmentally friendly production techniques.

Physical and Chemical Properties

N-Methyl-1-(2-nitrophenyl)methanesulfonamide is a white crystalline solid that is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). It has a melting point of approximately 155-157°C. The compound exhibits strong UV absorption at around 350 nm due to the presence of the nitro group, which can be useful for analytical purposes.

The sulfonamide group in N-methyl-1-(2-nitrophenyl)methanesulfonamide confers significant reactivity and biological activity. Sulfonamides are known for their ability to inhibit bacterial enzymes involved in folic acid synthesis, making them valuable in the development of antibacterial agents. Additionally, the nitro group can undergo reduction under certain conditions, which can be exploited for controlled release applications or prodrug design.

Biological Activities and Applications

N-Methyl-1-(2-nitrophenyl)methanesulfonamide has been extensively studied for its potential therapeutic applications. One of the key areas of interest is its antibacterial activity. Research has shown that this compound exhibits potent inhibitory effects against a range of Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with essential metabolic pathways.

In addition to its antibacterial properties, N-methyl-1-(2-nitrophenyl)methanesulfonamide has also been investigated for its anti-inflammatory effects. Studies have demonstrated that it can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest potential applications in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease.

The compound has also shown promise in cancer research. Preclinical studies have indicated that N-methyl-1-(2-nitrophenyl)methanesulfonamide can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation. Further research is needed to fully understand the mechanisms underlying these effects and to evaluate its potential as an anticancer agent.

Literature Review and Current Research Trends

The scientific literature on N-methyl-1-(2-nitrophenyl)methanesulfonamide is rapidly expanding, reflecting growing interest in its diverse biological activities. A recent study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent antiviral activity against several RNA viruses, including influenza A virus and Zika virus. The researchers found that it interferes with viral replication by targeting key viral enzymes, making it a promising candidate for antiviral drug development.

Another notable study published in Bioorganic & Medicinal Chemistry Letters explored the use of N-methyl-1-(2-nitrophenyl)methanesulfonamide as a lead compound for developing novel antifungal agents. The results showed that it effectively inhibits the growth of various fungal pathogens, including Candida albicans and Aspergillus fumigatus. The authors suggested that further optimization could yield more potent derivatives with improved pharmacological profiles.

In the field of neuropharmacology, research has focused on the potential neuroprotective effects of N-methyl-1-(2-nitrophenyl)methanesulfonamide. A study published in Neuropharmacology found that it can protect neurons from oxidative stress-induced damage by scavenging free radicals and modulating intracellular signaling pathways. These findings highlight its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Safety Considerations and Future Directions

N-methyl-1-(2-nitrophenyl)methanesulfonamide. Preclinical toxicology studies have generally shown low toxicity at therapeutic doses; however, further investigations are necessary to ensure its safety for long-term use in humans. Ongoing research aims to optimize its pharmacokinetic properties, enhance bioavailability, and minimize potential side effects.

The future directions for research on N-methyl-1-(2-nitrophenyl)methanesulfonamide include exploring its potential as a multifunctional therapeutic agent capable of addressing multiple disease states simultaneously. Additionally, efforts are underway to develop more efficient synthetic routes and scalable production methods to facilitate clinical trials and eventual commercialization.

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